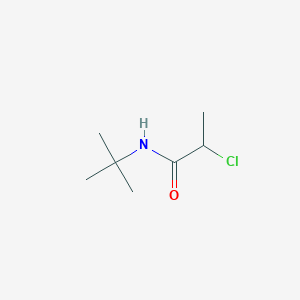

N-(tert-butyl)-2-chloropropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(tert-butyl)-2-chloropropanamide” is a chemical compound that contains a tert-butyl group. In organic chemistry, a tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers of butane .

Synthesis Analysis

The synthesis of N-tert-butyl amides can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . Another method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour .Chemical Reactions Analysis

The tert-butyl group in the compound can participate in various chemical reactions. For instance, it readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .科学的研究の応用

Thermal Response of Narrow-Disperse Poly(N-isopropylacrylamide)

Room temperature atom transfer radical polymerizations of N-isopropylacrylamide (NIPAM) in solvents like 2-propanol and tert-butyl alcohol resulted in polymers with low polydispersities and high degrees of polymerization. These polymers exhibit a strong decrease in phase transition temperature with increasing molecular weight, highlighting their potential in creating sensitive thermal response materials (Xia et al., 2005).

Versatility in Organic Synthesis

tert-Butyl-N-chlorocyanamide has been highlighted as a novel and versatile reagent in organic synthesis, facilitating a variety of transformations including chlorination, oxidation, and coupling reactions. Its high active chlorine content and stability make it suitable for complex organic syntheses (Kumar & Kaushik, 2007).

Pharmacokinetic Properties and Efficacies

The tert-butyl group, a common motif in medicinal chemistry, has been evaluated for its effects on the pharmacokinetic properties and efficacies of bioactive compounds. This study provides insights into the modulation of lipophilicity and metabolic stability by the tert-butyl group and explores alternative substituents (Westphal et al., 2015).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for antimalarial treatment. This molecule was designed based on comprehensive chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, highlighting the strategic application of the tert-butyl group in drug development (O’Neill et al., 2009).

Environmental Impact and Remediation

Irgarol 1051, containing the tert-butylamino group, is used in antifouling products. Its environmental contamination and toxic effects on periphyton communities emphasize the need for understanding and mitigating the ecological impact of tert-butyl group-containing compounds (Dahl & Blanck, 1996).

作用機序

Target of Action

Without specific studies, it’s hard to identify the exact targets of this compound. For example, some amides have been found to exhibit antimicrobial activity .

Mode of Action

The mode of action would depend on the specific biological target. For instance, if this compound were to act as an antimicrobial, it might interfere with essential biological processes in the microorganism, such as cell wall synthesis or protein production .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The amide group in this compound could potentially be metabolized by the body through processes such as hydrolysis .

特性

IUPAC Name |

N-tert-butyl-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLONYWVXLVFSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)